molecular formula C10H12Br2O2 B12545757 2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 141938-49-0

2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B12545757
CAS No.: 141938-49-0
M. Wt: 324.01 g/mol
InChI Key: CDIISVSETOHOGY-UHFFFAOYSA-N
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Description

2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[321]oct-6-en-3-one is a complex organic compound characterized by its bicyclic structure and the presence of bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and solvent conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclic compounds .

Scientific Research Applications

2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and bicyclic structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one
  • 2,4-Difluoro-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one

Uniqueness

2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous .

Properties

CAS No.

141938-49-0

Molecular Formula

C10H12Br2O2

Molecular Weight

324.01 g/mol

IUPAC Name

2,4-dibromo-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C10H12Br2O2/c1-5(2)10(12)7-4-3-6(14-7)8(11)9(10)13/h3-8H,1-2H3

InChI Key

CDIISVSETOHOGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2C=CC(O2)C(C1=O)Br)Br

Origin of Product

United States

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